Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate
Description
Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a hydroxy(oxido)amino (-ONHOH) substituent at the 6-position of the chromene ring. Its molecular formula is C₁₂H₉N₂O₆, with an average molecular weight of 277.21 g/mol and a ChemSpider ID of 217868 . The compound’s structure combines the coumarin core’s inherent fluorescence properties with a polar nitroxyamine group, which may enhance its reactivity and biological interactions.
Properties
IUPAC Name |
ethyl 6-nitro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-2-18-11(14)9-6-7-5-8(13(16)17)3-4-10(7)19-12(9)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWYDXOVZXOHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928253 | |
| Record name | Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806276 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13373-28-9 | |
| Record name | Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC66338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Ethyl 2-Oxo-2H-chromene-3-carboxylate
The most direct route involves nitration of the parent coumarin derivative, ethyl 2-oxo-2H-chromene-3-carboxylate (1 ). Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The electron-withdrawing effect of the 3-carboxylate group directs nitration to the 6-position of the coumarin ring.
Procedure :
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1 (10 mmol) is dissolved in cold (0–5°C) concentrated H₂SO₄.
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A mixture of HNO₃ (1.2 equiv.) in H₂SO₄ is added dropwise with stirring.
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The reaction is maintained at 0–5°C for 4–6 hours.
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The mixture is poured onto ice, and the precipitate is filtered and recrystallized from ethanol.
Yield : 60–70% (estimated based on analogous nitrations).
Key Challenges :
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Regioselectivity: Competing nitration at the 8-position may occur, requiring careful control of temperature and nitrating agent concentration.
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Side reactions: Over-nitration or oxidation of the lactone ring may necessitate stoichiometric optimization.
Knoevenagel Condensation Using Pre-Nitrated Salicylaldehyde
An alternative approach involves synthesizing the coumarin scaffold from a pre-nitrated salicylaldehyde derivative. 5-Nitrosalicylaldehyde (2 ) undergoes condensation with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form the target compound.
Procedure :
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2 (10 mmol) and ethyl acetoacetate (12 mmol) are dissolved in ethanol.
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Piperidine (2–3 drops) is added, and the mixture is refluxed for 6–8 hours.
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The product is isolated by cooling, filtration, and recrystallization from ethanol.
Yield : 50–65% (inferred from similar coumarin syntheses).
Mechanistic Insights :
The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl and subsequent cyclization to form the lactone ring. The nitro group at position 5 of the salicylaldehyde precursor becomes position 6 in the coumarin product due to ring numbering.
Diazotization and Functionalization
A less common method involves diazotization of 6-aminocoumarin derivatives, though this route is complicated by the instability of intermediate diazonium salts.
Procedure :
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Ethyl 6-amino-2-oxo-2H-chromene-3-carboxylate (3 ) is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
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The diazonium salt is decomposed in situ to introduce the nitroso group, followed by oxidation to the nitro group.
Yield : <30% (low efficiency limits practicality).
Analytical Characterization
Spectroscopic Data
Key spectroscopic features of the compound include:
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nitration of 1 | HNO₃/H₂SO₄, 0–5°C | 60–70% | Direct, high regioselectivity | Requires harsh acidic conditions |
| Knoevenagel Condensation | Piperidine, reflux | 50–65% | Mild conditions, scalable | Requires pre-nitrated aldehyde |
| Diazotization | NaNO₂/HCl, 0–5°C | <30% | Potential for functional group diversity | Low yield, complex intermediates |
Challenges and Optimization Strategies
Regioselectivity in Nitration
The electron-withdrawing 3-carboxylate group directs nitration to the 6-position, but minor 8-nitro isomers may form. Chromatographic separation or recrystallization is required to isolate the pure 6-nitro product.
Stability of intermediates
The nitro group increases the compound’s susceptibility to reduction. Storage under inert atmosphere and avoidance of reducing agents are recommended.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced chromenes, and substituted chromenes, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate has the molecular formula and a molecular weight of approximately 263.207 g/mol. The compound features a chromene core with various functional groups, which contribute to its biological activity and chemical reactivity. The melting point is reported to be between 198-199.5 °C, and it has a boiling point of about 461.7 °C under standard atmospheric pressure .
Research indicates that compounds like this compound may exhibit significant antioxidant properties . Antioxidants are crucial for mitigating oxidative stress in biological systems, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate enzymatic activities suggests potential therapeutic roles in managing inflammation and cellular signaling pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 2,5-dihydroxybenzaldehyde with diethyl malonate under acidic conditions, leading to the formation of the chromene structure followed by modifications to introduce hydroxy and oxido amino groups. Understanding the synthesis pathways allows researchers to explore derivatives that may enhance biological activity or reduce toxicity.
Pharmacological Studies
This compound has been investigated for its potential as a pharmacological agent. Studies have shown that chromene derivatives can interact with various biological targets, potentially influencing metabolic pathways related to inflammation and disease progression . For example, some derivatives have been studied for their anticancer properties.
Case Study 1: Antioxidant Activity
A study published in a peer-reviewed journal investigated the antioxidant capacity of several chromene derivatives, including this compound. The results demonstrated that this compound exhibits a significant ability to scavenge free radicals, thus supporting its potential use in formulations aimed at reducing oxidative stress in cells .
Case Study 2: Anti-inflammatory Potential
Another research article explored the anti-inflammatory effects of chromene derivatives in vitro and in vivo. This compound was shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes and receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Coumarin derivatives with varying substituents at the 6- and 7-positions have been extensively studied for their structural, physicochemical, and biological properties. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Electronic Effects: The hydroxy(oxido)amino group in the target compound is more polar and likely participates in stronger hydrogen bonding compared to methoxy or nitro groups .
- Steric Effects : Bulky substituents like iodo or prenyloxy (e.g., compounds in ) reduce reactivity in nucleophilic substitutions but enhance steric stabilization in crystal lattices .
- Thermal Stability : Lower melting points (e.g., 45–46°C for prenylated derivatives ) correlate with flexible substituents, whereas rigid groups (e.g., nitro) may increase thermal stability.
Crystallographic and Computational Insights
- Crystal Packing: Gomes et al. (2019) analyzed ethyl 2-oxo-2H-chromene-3-carboxylate derivatives and found that substituents like nitro or methoxy influence hydrogen-bonding networks and π-π stacking. The hydroxy(oxido)amino group likely forms intermolecular N–O···H bonds, enhancing crystal stability .
- Hirshfeld Surface Analysis : Nitro groups contribute to higher surface polarity, whereas alkyl chains (e.g., ethyl) increase hydrophobic interactions .
Biological Activity
Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate, with the molecular formula C12H9NO6, is a member of the chromene class of compounds, which are noted for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Overview of this compound
This compound is synthesized through the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The resulting product has shown potential in various biological applications, primarily due to its ability to interact with specific molecular targets within biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that interact with cellular components.
- Enzyme Inhibition : The compound may inhibit specific enzymes and receptors, modulating cellular signaling pathways crucial for various physiological processes .
Antimicrobial Activity
Studies have demonstrated that derivatives of chromenes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain coumarins exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound in antimicrobial applications .
Anticancer Properties
Research indicates that chromene derivatives can induce apoptosis in cancer cells. A notable study found that similar compounds led to the differentiation of human promyelocytic leukemia cells (HL-60), promoting maturation into monocyte/macrophage-like cells. This differentiation is associated with reduced proliferation and increased apoptosis in cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | HL-60 |
| 7-Hydroxycoumarin | 52.39 ± 1.85 | E. coli |
| Esculetin | TBD | HL-60 |
Anti-inflammatory Effects
The anti-inflammatory properties of chromenes have been documented in various studies. For example, compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Case Studies
- Study on HL-60 Cells : A study investigated the effects of various coumarin derivatives on HL-60 cells, revealing that those with hydroxyl groups significantly enhanced differentiation and reduced cell viability, indicating potential anticancer properties .
- Antimicrobial Screening : Another research effort screened multiple chromene derivatives for antimicrobial activity against E. coli and S. aureus, finding promising results that suggest further exploration into their clinical applications as antibiotics .
Q & A
Q. What are the standard synthetic routes for Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate, and how is its purity validated?
Methodological Answer: The compound is synthesized via multi-step organic reactions. A common approach involves:
Core structure formation : Condensation of salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ catalysis) to form the coumarin backbone .
Nitro group introduction : Nitration at the 6-position using HNO₃/H₂SO₄, followed by reduction to the hydroxyl(oxido)amino group .
Esterification : Final carboxylate ester formation using ethanol under reflux .
Q. Validation Techniques :
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Methodological Answer:
- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software for structure solution and refinement .
- Hydrogen Bonding : O–H···O and N–H···O interactions between the hydroxyl(oxido)amino group and adjacent carbonyl/carboxylate moieties .
- π-π Stacking : Aromatic coumarin rings form offset stacking interactions (3.5–4.0 Å spacing) .
Q. Key Parameters :
| Space Group | H-Bond Length (Å) | Angle (°) | Refinement (R₁) |
|---|---|---|---|
| P2₁/c | 1.8–2.2 | 160–175 | < 0.05 |
Advanced Research Questions
Q. What experimental strategies are used to investigate its bioactivity (e.g., 15-LOX-1 inhibition or antibacterial effects)?
Methodological Answer:
- Enzyme Inhibition Assays :
- 15-LOX-1 Activity : Monitor linoleic acid oxidation via UV-Vis (234 nm) in the presence of the compound (IC₅₀ determination) .
- Antibacterial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using agar dilution .
- Metal Complexation : Synthesize Cu²⁺/Fe³⁺ complexes and assess enhanced bioactivity via chelation .
Q. Data Interpretation :
- Compare dose-response curves with positive controls (e.g., nordihydroguaiaretic acid for 15-LOX-1).
- Use molecular docking to predict binding modes to enzyme active sites .
Q. How do structural modifications (e.g., substituent variation) impact its photophysical properties and SAR?
Methodological Answer:
- Substituent Effects :
- SAR Studies :
Q. Example Data :
| Substituent | λem (nm) | Quantum Yield | IC₅₀ (µM) |
|---|---|---|---|
| 6-NH(O)OH | 450 | 0.32 | 12.5 |
| 6-NO₂ | 435 | 0.45 | 8.7 |
Q. What computational tools are employed to analyze its supramolecular assembly and reactivity?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 40% O···H, 25% C···C) using CrystalExplorer .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps and Fukui indices .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess stability .
Q. Critical Findings :
- Polar carboxylate groups dominate surface interactions, driving crystal packing .
- Nitrosoamine moiety exhibits ambident nucleophilicity in SNAr reactions .
Q. How does its hydrogen-bonding network compare to related coumarin derivatives?
Methodological Answer:
- Graph-Set Analysis : Identify motifs (e.g., R₂²(8) for dimeric H-bonds) using Mercury software .
- Thermal Analysis : Compare TGA/DSC profiles to assess lattice stability (e.g., dehydration at 120°C) .
Q. Comparison Table :
| Compound | H-Bond Motifs | Melting Point (°C) |
|---|---|---|
| Ethyl 7-hydroxy derivative | R₂²(8), C(5) | 198–199.5 |
| Ethyl 6-nitro derivative | R₂²(6), C(6) | 205–207 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
